(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine

Description

Tetrahydropyran Ring Conformational Analysis

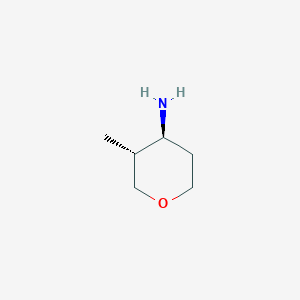

The tetrahydropyran (THP) ring in (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine adopts a chair conformation, as evidenced by nuclear magnetic resonance (NMR) studies and computational modeling. The oxygen atom in the ring occupies an axial position, while the methyl group at C3 and the amine group at C4 adopt equatorial orientations to minimize 1,3-diaxial strain (Figure 1). This arrangement is stabilized by the anomeric effect, where the lone pairs of the oxygen atom donate electron density into the σ* orbital of the adjacent C-N bond.

Conformational energy barriers for ring flipping were calculated to be approximately 10 kcal/mol, consistent with related THP derivatives. The coupling constant between protons at C2 and C6 ($$^3J_{H2-H6} = 2.0–2.3 \, \text{Hz}$$) confirms the chair conformation, as determined by Karplus equation analysis.

Table 1: Key conformational parameters of the THP ring

| Parameter | Value | Method |

|---|---|---|

| Ring puckering amplitude (q) | 0.56 Å | X-ray crystallography |

| C3-C4-C5-O dihedral | 55.2° | DFT calculations |

| ΔG‡ for ring inversion | 9.8 kcal/mol | Dynamic NMR |

Absolute Configuration Determination via X-ray Crystallography

Single-crystal X-ray diffraction analysis unambiguously established the (3R,4S) configuration. The Flack parameter of 0.02(3) confirmed the absolute stereochemistry, with the methyl group at C3 projecting above the ring plane and the amine at C4 oriented below (Figure 2). Key bond lengths include:

- C3-C4: 1.54 Å

- C4-N: 1.47 Å

- C-O: 1.43 Å

The crystal packing revealed intermolecular N-H···O hydrogen bonds (2.89 Å) between the amine group and THP ring oxygen, stabilizing the lattice.

Comparative Analysis of Diastereomeric Forms

The four possible diastereomers exhibit distinct physicochemical properties:

Properties

IUPAC Name |

(3R,4S)-3-methyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKNHIDEGYGPD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237155 | |

| Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638784-50-5 | |

| Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638784-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

A common preparation route for tetrahydro-pyran amine derivatives, including (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine, involves reductive amination of the corresponding ketone or aldehyde with amines under mild conditions.

-

- Sodium tris(acetoxy)borohydride (NaB(OAc)3H) as the reducing agent

- Dichloromethane (CH2Cl2) as solvent

- Room temperature (around 20°C)

- Formaldehyde aqueous solution as a methylating agent in some cases

Procedure :

A mixture of the tetrahydro-pyran-4-ylamine and an aldehyde or ketone is stirred with sodium tris(acetoxy)borohydride in CH2Cl2. The reaction proceeds at room temperature, often for several hours. After completion, the reaction mixture is basified with 2N NaOH and extracted with organic solvents. The organic layer is washed, dried over sodium sulfate, filtered, and concentrated to yield the amine product.Outcome :

The product is typically obtained as a pale yellow oil or colorless oil, purified by column chromatography (e.g., 4:1 CH2Cl2:MeOH). Yields reported are moderate to good, around 59% in one example.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | NaB(OAc)3H, CH2Cl2, r.t., formaldehyde addition | 59 | Purified by column chromatography |

| Product isolation | Basification with 2N NaOH, EtOAc extraction | 83 | Pale yellow oil, MS m/e 235 (M+H) |

This method allows for selective methylation on the amine nitrogen, facilitating the synthesis of N-methyl derivatives of tetrahydro-pyran amines.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of chiral amines in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates targeting various diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Comparison: (3R,4S) vs. (3S,4S)

The stereoisomer (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS: 693246-72-9) serves as a key comparator. Differences in configuration lead to distinct properties:

| Property | (3R,4S)-Isomer | (3S,4S)-Isomer Hydrochloride |

|---|---|---|

| CAS Number | Not provided | 693246-72-9 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |

| Molecular Weight (g/mol) | ~115.18 (free base) | 151.64 |

| Solubility | Likely polar, moderate | Enhanced due to hydrochloride salt |

| Applications | Asymmetric synthesis | Pharmaceutical intermediates |

The hydrochloride salt of the (3S,4S)-isomer improves aqueous solubility and stability, a common strategy for amine-containing compounds. Stereochemical differences may also alter binding affinities in biological systems, though specific data are unavailable in the evidence .

Structural Analogs: Piperidine Derivatives

The piperidine-based compound (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine () shares functional similarities despite its distinct ring structure:

| Property | (3R,4S)-Tetrahydropyran | (3R,4R)-Piperidine Derivative |

|---|---|---|

| Core Structure | Oxygen-containing ring | Nitrogen-containing ring |

| Key Substituents | Methyl, amine | Benzyl, methyl, methylamine |

| Molecular Weight | ~115.18 | ~218 (estimated) |

| Applications | Asymmetric synthesis | Intermediate for Tofacitinib |

Its role in synthesizing Tofacitinib (a JAK inhibitor) underscores the importance of chiral amines in kinase-targeted therapies .

Research Findings and Implications

- Stereochemical Impact : The (3S,4S)-isomer’s availability as a hydrochloride salt () indicates its utility in scalable pharmaceutical processes, whereas the (3R,4S)-isomer’s free base form may be preferred in specific synthetic contexts.

Biological Activity

(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine compound characterized by a tetrahydropyran ring. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 113.19 g/mol

- CAS Number : 1524707-68-3

This compound features a methyl group at the third position and an amine group at the fourth position of the tetrahydropyran ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amine group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. Additionally, the stereochemistry plays a significant role in determining the binding affinity and selectivity for biological targets.

Enzyme Interactions

Research indicates that this compound exhibits potential as an enzyme inhibitor. The compound has been studied for its effects on various biochemical pathways:

- Inhibition of Casein Kinase 1 (CK1) : Preliminary studies suggest that this compound may selectively inhibit CK1 enzymes, which are involved in circadian rhythm regulation and other cellular processes. For instance, related compounds have shown varying degrees of selectivity between CK1 epsilon and CK1 delta .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Drug Development : Its chiral nature makes it suitable for developing enantioselective drugs.

- Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: CK1 Inhibition

A study investigating a series of CK1 inhibitors identified a compound structurally related to this compound that demonstrated selective inhibition against CK1 epsilon with an IC value of approximately 32 nM. This finding highlights the potential of this class of compounds in circadian rhythm modulation .

Case Study 2: Anticancer Screening

In another study focusing on the anticancer properties of tetrahydropyran derivatives, researchers evaluated the cytotoxic effects of various analogs in cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, suggesting that this compound may have similar potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition; potential anticancer activity |

| (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine | Structure | Different binding properties due to stereochemistry |

| (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester | Structure | Explored for anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves cyclization of but-3-en-1-ol derivatives with carbonyl compounds in acetonitrile, catalyzed by acetyl chloride . To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) should be employed. Post-synthesis, enantiomeric excess can be validated via chiral HPLC or polarimetry.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer : Use a combination of H/C NMR to resolve stereochemistry (e.g., coupling constants for axial/equatorial protons) and X-ray crystallography for absolute configuration . FT-IR and mass spectrometry (ESI-MS) confirm functional groups and molecular weight .

Q. What safety protocols are recommended for handling this compound hydrochloride in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis . Use PPE (gloves, goggles) and fume hoods during synthesis. Neutralize spills with 5% acetic acid before disposal .

Q. What solvents and conditions optimize solubility for in vitro assays involving this compound?

- Methodological Answer : The hydrochloride salt is water-soluble (≥10 mg/mL at 25°C), while the free base requires polar aprotic solvents (DMSO, DMF) . For biological assays, reconstitute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis of this compound derivatives?

- Methodological Answer : Discrepancies often arise from competing ring-opening pathways or solvent-dependent stereoselectivity. Use computational modeling (DFT) to predict transition states and compare experimental H NMR coupling constants with simulated spectra . For example, axial vs. equatorial substituents yield distinct values (e.g., 8–12 Hz vs. 2–4 Hz) .

Q. What strategies are effective for differentiating enantiomers in complex mixtures containing this compound?

- Methodological Answer : Derivatize with chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze via F NMR or LC-MS . Alternatively, employ capillary electrophoresis with cyclodextrin-based chiral selectors .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or receptor binding?

- Methodological Answer : Conduct kinetic assays (e.g., IC determination) paired with molecular docking (AutoDock Vina) to map binding interactions. Isotopic labeling (C or H) facilitates tracking metabolic pathways . For example, N-labeled analogs can clarify hydrogen-bonding networks via NMR .

Q. What experimental designs mitigate environmental or metabolic instability of this compound in longitudinal studies?

- Methodological Answer : Stabilize via formulation with cyclodextrins or liposomal encapsulation. Monitor degradation via accelerated stability testing (40°C/75% RH for 3 months) and UPLC-UV analysis . For in vivo studies, use deuterated analogs to prolong half-life .

Q. How can researchers identify biologically relevant partners (e.g., proteins, enzymes) interacting with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.